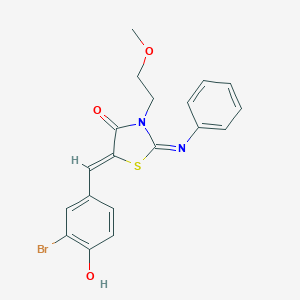![molecular formula C24H24N4O6S B306692 Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)
Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as Methyl Thiazolyl Tetrazolium (MTT), is a yellow tetrazolium salt that is widely used in scientific research for the assessment of cell viability and proliferation. MTT is a water-soluble compound that is converted into a purple formazan dye by mitochondrial dehydrogenases in living cells.
作用机制
The mechanism of action of MTT involves the reduction of MTT by mitochondrial dehydrogenases in living cells. The reduction of MTT produces a purple formazan dye that accumulates in the cytoplasm of living cells. The accumulation of formazan dye is proportional to the metabolic activity of living cells. The MTT assay is based on the principle that living cells have more active mitochondrial dehydrogenases than dead cells. Therefore, the reduction of MTT is an indicator of living cells.
Biochemical and Physiological Effects:
MTT is a water-soluble compound that is non-toxic to living cells. MTT is reduced by mitochondrial dehydrogenases in living cells, which produces a purple formazan dye that accumulates in the cytoplasm of living cells. The accumulation of formazan dye is proportional to the metabolic activity of living cells. The MTT assay is a simple, rapid, and sensitive method for the evaluation of cell viability and proliferation.
实验室实验的优点和局限性
The MTT assay has several advantages, including its simplicity, rapidity, sensitivity, and reproducibility. The assay is also non-toxic to living cells and can be used to evaluate the effects of drugs, toxins, and other agents on cell viability and proliferation. However, the MTT assay has some limitations, including its dependence on mitochondrial dehydrogenases, which can vary among different cell types and under different conditions. The assay is also affected by the presence of other reducing agents, such as vitamin C and glutathione.
未来方向
There are several future directions for the use of MTT in scientific research. One direction is the development of new methods for the evaluation of cell viability and proliferation. Another direction is the application of MTT in the assessment of drug efficacy and toxicity. The use of MTT in the evaluation of cell signaling pathways and gene expression is also an area of future research. Additionally, the development of new tetrazolium salts with improved properties is an area of future research.
合成方法
MTT is synthesized by the reaction of 2,3,5-triphenyltetrazolium chloride (TTC) with methylthiazolyl diphenyl-tetrazolium bromide (MTT-Br) in the presence of a base such as sodium hydroxide. The reaction yields a yellow tetrazolium salt that is purified by recrystallization.
科学研究应用
MTT is widely used in scientific research for the assessment of cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of living cells. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in living cells. The reduction of MTT produces a purple formazan dye that can be quantified by spectrophotometry. The MTT assay is a simple, rapid, and sensitive method for the evaluation of cell viability and proliferation.
属性
产品名称 |
Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
分子式 |
C24H24N4O6S |
分子量 |
496.5 g/mol |
IUPAC 名称 |
methyl 4-[[(5E)-3-ethyl-5-[(2-morpholin-4-yl-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H24N4O6S/c1-3-27-22(29)21(35-24(27)25-18-6-4-16(5-7-18)23(30)33-2)15-17-14-19(28(31)32)8-9-20(17)26-10-12-34-13-11-26/h4-9,14-15H,3,10-13H2,1-2H3/b21-15+,25-24? |
InChI 键 |
PRFFAEIPKSGSMQ-QGJBXVFPSA-N |
手性 SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)SC1=NC4=CC=C(C=C4)C(=O)OC |
规范 SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)SC1=NC4=CC=C(C=C4)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306621.png)
![methyl (4Z)-4-(2,5-dimethoxybenzylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306624.png)

![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306628.png)
![2-({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B306630.png)
![N'-{[2-(benzyloxy)-1-naphthyl]methylene}-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanohydrazide](/img/structure/B306631.png)
![2-Methoxy-5-[2-(2-naphthoyl)carbohydrazonoyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306632.png)